molecular formula C14H21NO2 B128152 Tridesmethylvenlafaxine CAS No. 149289-29-2

Tridesmethylvenlafaxine

Cat. No.: B128152
CAS No.: 149289-29-2
M. Wt: 235.32 g/mol
InChI Key: BHCUWXACHAFFSK-UHFFFAOYSA-N
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Description

Tridesmethylvenlafaxine is a metabolite of venlafaxine, a bicyclic antidepressant commonly categorized as a serotonin-norepinephrine reuptake inhibitor. This compound is significant in the field of pharmacology due to its role in the metabolic pathway of venlafaxine, contributing to its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridesmethylvenlafaxine involves the demethylation of venlafaxine. This process typically includes the use of reagents such as formaldehyde and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent like methanol or ethanol, and the temperature is maintained at a specific range to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tridesmethylvenlafaxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Tridesmethylvenlafaxine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pharmacologically active compounds.

    Biology: Studies on its metabolic pathways help in understanding the biotransformation of venlafaxine.

    Medicine: Research on its pharmacokinetics and pharmacodynamics contributes to the development of new antidepressants.

    Industry: It is used in the production of venlafaxine derivatives for therapeutic use

Mechanism of Action

The mechanism of action of tridesmethylvenlafaxine is similar to that of its parent compound, venlafaxine. It inhibits the reuptake of serotonin and norepinephrine in the central nervous system, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps in alleviating symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .

Comparison with Similar Compounds

Uniqueness: Tridesmethylvenlafaxine is unique due to its specific role in the metabolic pathway of venlafaxine. It provides insights into the biotransformation processes and helps in the development of new therapeutic agents with improved efficacy and safety profiles .

Properties

IUPAC Name

4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCUWXACHAFFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344201
Record name N,N,O-Tridesmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149289-29-2
Record name Tridesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,O-Tridesmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Amino)-1-(4-hydroxyphenyl)ehtyl]cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L00G2AX0BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N,O-Tridesmethylvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Tridesmethylvenlafaxine in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of O-desmethylvenlafaxine. [] While the provided research paper focuses on the synthesis procedures and doesn't delve into the specific biological activities of this compound, its role as a precursor to O-desmethylvenlafaxine suggests its importance in pharmaceutical development. Further research is needed to fully understand the compound's own pharmacological properties.

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